N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta-thieno-pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Cyclopenta-thieno-pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the core structure.
Thioether Formation:
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide: can be compared with other compounds that have a similar core structure, such as:
Uniqueness
The uniqueness of this compound lies in its combination of the cyclopenta-thieno-pyrimidine core with the methoxyethyl and thioacetamide groups. This unique combination of functional groups and core structure gives it distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-(2-methoxyethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound that has generated interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₄H₁₇N₃O₃S₂
- Molecular Weight : 317.43 g/mol
- CAS Number : 433328-49-5
The structure features a thieno[2,3-d]pyrimidine core with a methoxyethyl and thioacetamide substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Antioxidant Activity
The antioxidant potential of thieno derivatives has been highlighted in studies assessing their protective effects against oxidative stress. For instance, compounds similar to this compound showed significant reductions in malondialdehyde levels in cellular models exposed to oxidative agents. This suggests a protective role against lipid peroxidation and cellular damage .
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
-
Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial activity of various thienopyrimidine derivatives against E. coli and S. aureus. The results indicated that specific modifications in the thieno structure enhanced activity, with some compounds achieving MIC values as low as 0.5 µg/mL.
Compound MIC (µg/mL) Activity Type A 0.5 Bactericidal B 1.0 Bacteriostatic C 0.75 Bactericidal -
Antioxidant Protection :
- In an experimental model using Clarias gariepinus, thieno derivatives were shown to mitigate oxidative stress induced by 4-nonylphenol exposure. Erythrocyte alterations were significantly reduced in treated groups compared to controls.
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thieno Derivative Treatment 12 ± 1.03
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-20-6-5-15-10(18)7-21-14-16-12(19)11-8-3-2-4-9(8)22-13(11)17-14/h2-7H2,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWASQPNWJDSKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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